Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]
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Overview
Description
Dispiro[1,3-dithiolane-2,2’-bicyclo[3.3.1]nonane-6’,2’'-[1,3]dithiolane] is a complex organic compound characterized by its unique structure, which includes two five-membered dithiolane rings and a bicyclo[3.3.1]nonane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[1,3-dithiolane-2,2’-bicyclo[331]nonane-6’,2’'-[1,3]dithiolane] typically involves the formation of the bicyclo[33One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure, followed by the addition of sulfur-containing reagents to form the dithiolane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Dispiro[1,3-dithiolane-2,2’-bicyclo[3.3.1]nonane-6’,2’'-[1,3]dithiolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane rings to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields thiol derivatives .
Scientific Research Applications
Dispiro[1,3-dithiolane-2,2’-bicyclo[3.3.1]nonane-6’,2’'-[1,3]dithiolane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of Dispiro[1,3-dithiolane-2,2’-bicyclo[3.3.1]nonane-6’,2’'-[1,3]dithiolane] involves its interaction with specific molecular targets and pathways. The dithiolane rings can interact with thiol groups in proteins, potentially altering their function. This interaction can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: Another compound with a similar bicyclic core but different functional groups.
Dispiro[1,3-dithiolane-2,2’-cyclohexane-6’,2’'-[1,3]dithiolane]: Similar structure but with a cyclohexane core instead of a bicyclo[3.3.1]nonane core
Uniqueness
Dispiro[1,3-dithiolane-2,2’-bicyclo[3.3.1]nonane-6’,2’'-[1,3]dithiolane] is unique due to its combination of the bicyclo[3.3.1]nonane core and two dithiolane rings, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
27581-55-1 |
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Molecular Formula |
C13H20S4 |
Molecular Weight |
304.6 g/mol |
InChI |
InChI=1S/C13H20S4/c1-3-12(14-5-6-15-12)11-2-4-13(10(1)9-11)16-7-8-17-13/h10-11H,1-9H2 |
InChI Key |
TYSFUJBHHANPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3CCC4(C1C3)SCCS4)SCCS2 |
Origin of Product |
United States |
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